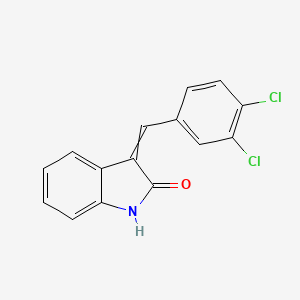

3-(3,4-Dichlorobenzylidene)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO/c16-12-6-5-9(8-13(12)17)7-11-10-3-1-2-4-14(10)18-15(11)19/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJZXLNWNCVIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 3,4 Dichlorobenzylidene Indolin 2 One

Established Synthetic Pathways for 3-(3,4-Dichlorobenzylidene)indolin-2-one

The primary route for synthesizing this compound involves a base-catalyzed condensation reaction between an appropriate indolin-2-one (oxindole) and 3,4-dichlorobenzaldehyde.

Aldol (B89426) Condensation Reaction Approaches

The classical and most direct method for the synthesis of this compound is the aldol condensation. This reaction involves the enolate of indolin-2-one attacking the carbonyl carbon of 3,4-dichlorobenzaldehyde, followed by dehydration to yield the target α,β-unsaturated carbonyl compound.

A typical procedure involves the condensation of 2-oxindole with 2,6-dichlorobenzaldehyde (B137635) in the presence of a catalytic amount of piperidine (B6355638) in ethanol (B145695). nih.gov The reaction mixture is refluxed for several hours, and upon cooling, the product precipitates and can be collected by filtration. nih.gov While direct literature for the 3,4-dichloro isomer's specific synthesis is not abundant, the methodology is analogous. The general reaction is versatile and can be applied to a variety of substituted benzaldehydes and indolin-2-ones. acs.orgnih.gov

The aldol condensation is an attractive method due to its simplicity and the commercial availability of the starting materials. uit.no However, the acidity of the N-H proton in indolin-2-one can sometimes interfere with the desired C-C bond formation, necessitating careful selection of the base and reaction conditions. uit.no

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the aldol condensation for synthesizing indolin-2-one derivatives can be significantly influenced by the choice of catalyst, solvent, and temperature. While piperidine is a commonly used base, other catalytic systems have been explored to improve yields and reaction times. For instance, the use of stronger bases like sodium hydroxide (B78521) or cesium carbonate has been reported in similar condensations. uit.nobeyondbenign.org

Solvent selection also plays a crucial role. While ethanol is frequently used, other solvents like methanol (B129727) or even solvent-free conditions have been employed in related reactions. beyondbenign.orgscielo.br Solvent-free synthesis, often involving grinding the reactants together, presents a greener alternative to traditional solvent-based methods. beyondbenign.org

Temperature is another critical parameter. While some reactions proceed at room temperature, others require heating to reflux to achieve a reasonable reaction rate and yield. researchgate.netthieme-connect.de Optimization studies often involve screening various catalysts, solvents, and temperatures to identify the conditions that provide the best balance of yield, purity, and reaction time. scielo.brresearchgate.net

Advanced Purification and Isolation Techniques

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. The most common purification method is recrystallization. nih.govemu.edu.tr The choice of solvent for recrystallization is critical; it should dissolve the compound well at an elevated temperature but poorly at room temperature. emu.edu.trijddr.in Ethanol is often a suitable solvent for this class of compounds. nih.gov

For more challenging separations or to achieve higher purity, column chromatography is a powerful technique. nih.govemu.edu.tr Silica gel is typically used as the stationary phase, and a mixture of solvents, such as petroleum ether and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, is used as the mobile phase to elute the desired compound. nih.gov

Other purification techniques that can be employed include filtration to separate the solid product from the reaction mixture and washing the crude product with a suitable solvent to remove soluble impurities. nih.govemu.edu.tr The purity of the final compound is often assessed using techniques like Thin Layer Chromatography (TLC) and melting point determination. emu.edu.tr

Synthesis of Analogous Indolin-2-one Derivatives

The core structure of this compound can be readily modified to generate a library of analogous compounds with potentially different biological activities. These modifications typically involve substitution at the nitrogen atom of the indolin-2-one ring or altering the substitution pattern on the benzylidene moiety.

N-Substituted Indolin-2-one Analogues

The nitrogen atom of the indolin-2-one ring can be functionalized with various substituents. A common method for N-alkylation involves treating the parent indolin-2-one with a base, such as sodium hydride, to generate the corresponding anion, which is then reacted with an alkyl halide. acs.org This approach has been used to introduce methyl and benzyl (B1604629) groups onto the indolin-2-one nitrogen. acs.org Another strategy involves the Mannich reaction, where the indolin-2-one is reacted with an aldehyde and a secondary amine to introduce an aminomethyl group at the nitrogen position.

Development of Spiro-Indolin-2-one Structures

The 3-alkylideneindolin-2-one framework, inherent to this compound, serves as a versatile platform for the synthesis of more complex, three-dimensional spiro-indolin-2-one architectures. These spirocyclic systems, which feature a common atom shared by two rings, are of significant interest in medicinal chemistry due to their prevalence in natural products and their diverse biological activities. The construction of the spiro-indolin-2-one scaffold often involves leveraging the reactivity of the exocyclic double bond at the C3-position of the indolinone core.

Synthetic strategies typically employ cycloaddition reactions where the this compound or analogous structures act as the key building block. For instance, the electron-deficient double bond can participate as a Michael acceptor or a dipolarophile in reactions with various nucleophiles or 1,3-dipoles. This reactivity allows for the annulation of a new ring system at the C3-position, directly generating the spiro center.

A variety of methods have been developed for this transformation. One-pot, multi-component reactions are particularly efficient, combining an isatin (B1672199) or oxindole (B195798) derivative, an amine, and a third component like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to construct spirooxindole-pyrroline systems via a 1,3-dipolar cycloaddition pathway. mdpi.com Another approach involves a formal (4+1) annulation between 3-chlorooxindoles and in situ generated aza-ortho-quinone methides to yield 2,3′-spirobi(indolin)-2′-ones. frontiersin.org The condensation of isatins with various carbonucleophiles is also a widely used strategy to access diverse spiro[indoline-3,4'-pyridine] and related heterocyclic systems. ias.ac.inmdpi.com

Table 1: Selected Synthetic Strategies for Spiro-Indolin-2-one Structures

| Reaction Type | Reactants | Resulting Spiro Structure | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Isatin derivatives, Arylamines, Dimethyl acetylenedicarboxylate (DMAD) | Spirooxindole-pyrroline | mdpi.com |

| Formal (4+1) Annulation | 3-Chlorooxindoles, N-(o-chloromethyl)aryl amides | 2,3′-Spirobi(indolin)-2′-one | frontiersin.org |

| One-pot Condensation | Isatins, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Meldrum's acid | Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] | ias.ac.in |

| Spirocondensation | Isatins, 2-Aminonorbornene carboxamides | Spiro[5,8-methanoquinazoline-2,3′-indoline] | mdpi.com |

Stereochemical Investigations of this compound and Related Structures

The presence of the exocyclic carbon-carbon double bond (C=C) in this compound introduces the possibility of geometric isomerism. studymind.co.uk This stereochemical aspect is a critical feature of this class of compounds, influencing their physical properties and molecular geometry.

E/Z Isomerism and Configurational Stability Studies

3-(Benzylidene)indolin-2-one derivatives, including the 3,4-dichloro substituted compound, can exist as two distinct geometric isomers: E (entgegen) and Z (zusammen). nih.gov These isomers arise from the restricted rotation around the C=C double bond, leading to different spatial arrangements of the substituent groups attached to the double-bonded carbons. studymind.co.uk

The synthesis of these compounds often yields a mixture of both E and Z isomers, although one isomer may be thermodynamically more stable and thus predominate. nih.govnih.gov The relative stability of the isomers can be influenced by various factors, including steric hindrance between the substituents and the solvent environment. For example, X-ray crystallography studies on the related compound (E)-3-(2,6-Dichlorobenzylidene)indolin-2-one have confirmed the E configuration in the solid state, where the indolin-2-one moiety and the phenyl ring are on opposite sides of the double bond. nih.govresearchgate.net

The identification and quantification of E and Z isomers in solution are typically accomplished using nuclear magnetic resonance (NMR) spectroscopy. The distinct chemical environments of the protons in each isomer result in separate signals in the ¹H NMR spectrum, allowing for their differentiation and the determination of the E:Z ratio. nih.gov Studies have shown that the initial product ratios can change over time in solution as the isomers interconvert to reach a thermodynamic equilibrium. nih.gov

Kinetic Analysis of Isomerization Processes

The interconversion between the E and Z isomers of 3-(benzylidene)indolin-2-one derivatives is a dynamic process that can be studied kinetically. Time-dependent kinetic investigations, often monitored by ¹H NMR in a solvent like DMSO-d₆ at room temperature, have demonstrated that the isomerization process typically follows first-order kinetics. nih.govnih.gov

These studies involve resolving the E and Z diastereomers or starting with a mixture of a known ratio and monitoring the change in concentration of each isomer over time. From this data, key kinetic parameters such as the rate constant (k) and the half-life (t₁/₂) of the isomerization can be calculated. nih.govnih.gov

While specific kinetic data for this compound is not detailed in the surveyed literature, studies on closely related analogs provide insight into the process. For instance, the E/Z isomerization of one derivative was found to have a half-life of 8.3 hours, indicating a relatively stable Z isomer under those conditions. rsc.org Conversely, another analog showed a Z/E isomerization half-life of 12.53 hours, suggesting greater stability for the E diastereomer. rsc.org These findings highlight that the substitution pattern on the benzylidene ring significantly impacts the rate of isomerization and the relative stability of the geometric isomers. The process can also be influenced by external factors such as light and temperature. rsc.org

Table 2: Illustrative Kinetic Data for the Isomerization of 3-(Benzylidene)-2-oxo-indoline Analogs

| Compound Analog | Isomerization Process | Solvent/Conditions | Half-life (t₁/₂) | Kinetic Order | Reference |

|---|---|---|---|---|---|

| Analog 5c | E → Z | DMSO-d₆, Room Temp. | 8.3 hours | First-order | rsc.org |

| Analog 7b | Z → E | DMSO-d₆, Room Temp. | 12.53 hours | First-order | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 3 3,4 Dichlorobenzylidene Indolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and electronic environment of atoms within 3-(3,4-Dichlorobenzylidene)indolin-2-one can be determined.

The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton in the molecule. The protons on the indolin-2-one core and the 3,4-dichlorobenzylidene moiety will exhibit characteristic chemical shifts. For instance, the N-H proton of the indolinone ring typically appears as a broad singlet in the downfield region. The aromatic protons of the indolinone and the dichlorophenyl rings will present as a series of multiplets, with their specific shifts and coupling patterns providing information about their substitution pattern. The vinylic proton of the benzylidene bridge is also expected to show a characteristic singlet.

The ¹³C NMR spectrum will complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the lactam ring is expected to resonate at a significantly downfield chemical shift. The aromatic and vinylic carbons will appear in their characteristic regions, and the specific substitution pattern on the dichlorophenyl ring can be confirmed by the number and chemical shifts of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indolinone N-H | 10.5 - 11.5 (s, 1H) | - |

| Vinylic C-H | 7.5 - 8.0 (s, 1H) | 125 - 135 |

| Aromatic C-H (Indolinone) | 6.8 - 7.5 (m, 4H) | 110 - 130 |

| Aromatic C-H (Dichlorophenyl) | 7.3 - 7.8 (m, 3H) | 128 - 135 |

| Carbonyl C=O | - | 165 - 175 |

| Aromatic C (quaternary) | - | 120 - 145 |

Note: The data in this table is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of bonds within this compound can be observed.

Key expected absorptions include a sharp, intense peak corresponding to the C=O stretching vibration of the lactam carbonyl group, typically found in the region of 1700-1750 cm⁻¹. The N-H stretching vibration of the secondary amide in the indolinone ring is expected to appear as a medium to sharp band around 3200-3400 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the exocyclic double bond will likely be observed in the 1450-1650 cm⁻¹ range. Furthermore, the C-Cl stretching vibrations from the dichlorophenyl group would be expected in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3400 |

| C=O (Lactam) | Stretching | 1700 - 1750 |

| C=C (Aromatic/Vinylic) | Stretching | 1450 - 1650 |

| C-H (Aromatic/Vinylic) | Stretching | 3000 - 3100 |

| C-Cl | Stretching | < 800 |

X-ray Crystallography for Solid-State Conformation and Molecular Geometry

For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. This information reveals the molecule's conformation, including the planarity of the ring systems and the stereochemistry (E/Z configuration) of the exocyclic double bond.

Analysis of closely related structures, such as (E)-3-(2,6-Dichlorobenzylidene)indolin-2-one, suggests that the indolin-2-one and dichlorophenyl rings are likely to be twisted relative to each other. The crystal packing is expected to be influenced by intermolecular hydrogen bonding involving the N-H group of the lactam and the carbonyl oxygen, potentially forming dimeric structures or extended networks.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.5 |

| c (Å) | ~13.0 |

| β (°) | ~95 |

| Volume (ų) | ~1380 |

| Z | 4 |

Note: This data is hypothetical and based on the crystallographic information of structurally similar compounds. Actual experimental data would be required for confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool.

Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the benzylidene group and fragmentation of the indolinone core. The analysis of these fragment ions helps to confirm the different structural units of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 290 | Molecular ion (for ³⁵Cl isotopes) |

| [M+2]⁺ | 292 | Isotopic peak for one ³⁷Cl |

| [M+4]⁺ | 294 | Isotopic peak for two ³⁷Cl |

| [M-Cl]⁺ | 255 | Loss of a chlorine atom |

| [C₈H₄NO]⁺ | 130 | Fragment corresponding to the indolinone core |

| [C₇H₅Cl₂]⁺ | 159 | Fragment corresponding to the dichlorobenzylidene cation |

Note: The m/z values are predicted based on the molecular formula and expected fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.

Computational Chemistry and in Silico Studies of 3 3,4 Dichlorobenzylidene Indolin 2 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties. For 3-(3,4-Dichlorobenzylidene)indolin-2-one, DFT calculations would typically be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

In studies of similar indoline (B122111) derivatives, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to analyze their electronic properties. For instance, the HOMO-LUMO energy gap for related structures often falls within a range that indicates a potential for bioactivity. nih.gov The distribution of HOMO and LUMO across the this compound molecule would likely show the HOMO localized on the electron-rich indolinone ring system and the LUMO on the electron-accepting dichlorobenzylidene moiety, facilitating intramolecular charge transfer, a key feature for many biological activities.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Indolin-2-one Derivative

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: The data in this table is illustrative of typical values obtained for similar indolin-2-one derivatives from DFT calculations and is not specific to this compound due to the absence of published data for this exact compound.

Topological analyses of the electron density provide a deeper understanding of chemical bonding.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the spatial localization of electrons, providing a visual representation of bonding patterns, lone pairs, and atomic shells. nih.govresearchgate.net For this compound, ELF and LOL analyses would clearly delineate the covalent bonds, the π-electron systems of the aromatic rings, and the lone pairs on the heteroatoms.

Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.net A scatter plot of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix can distinguish between these different types of interactions. For the target molecule, RDG analysis would be crucial to understand the intramolecular hydrogen bonds and steric clashes that influence its conformation.

Molecular Modeling and Simulation

Molecular modeling and simulations are essential for studying the interactions of a small molecule with a large biological macromolecule, such as a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. austinpublishinggroup.com The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. austinpublishinggroup.com

A study on N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives investigated their potential as Src kinase inhibitors. dntb.gov.ua This study included a compound closely related to our molecule of interest, namely (E)-N-(3-(3,4-Dichlorobenzylidene)-2-oxoindolin-5-yl)acetamide. The molecular docking results from this study can provide valuable insights into how this compound might bind to the ATP-binding site of kinases. The docking study revealed that these compounds typically form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, such as Leu273. dntb.gov.ua The dichlorophenyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity.

Table 2: Molecular Docking Results of N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)acetamide Derivatives against Src Kinase

| Compound Number in Study | R group on benzylidene | IC50 (mM) |

| 5 | 4-Cl | >10 |

| 6 | 4-F | >10 |

| 7 | 2,4-diCl | >10 |

| 8 | 2,6-diCl | >10 |

| 9 | 3,4-diCl | >10 |

| 10 | 4-N(CH3)2 | 3.55 |

| 11 | 4-OCH3 | >10 |

| 12 | 3,4,5-triOCH3 | 6.39 |

| 13 | 4-OH, 3-OCH3 | 7.29 |

| 14 | 2-OH | >10 |

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the system to evolve over time. An MD simulation of the this compound-kinase complex would provide information on the stability of the binding pose, the flexibility of the ligand and the protein, and the role of water molecules in the binding site. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bond persistence over time. Such simulations are crucial for validating docking results and for a more accurate estimation of binding free energies. Although no specific MD simulation data for this compound is currently available in the literature, this technique remains a critical step in the computational drug design pipeline for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For the 3-benzylideneindolin-2-one (B1620751) scaffold, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer or kinase inhibitory activities. nih.govnih.gov

Typically, a QSAR model is developed by first generating a dataset of structurally related compounds with known biological activities (e.g., IC₅₀ values). nih.gov Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed activity. atlantis-press.com

For classes of compounds like pyrrole-indoline-2-ones and other indole (B1671886) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. nih.govuniba.it These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity. nih.gov For instance, a QSAR study on pyrrole-indoline-2-ones as Aurora A kinase inhibitors revealed specific structural requirements for potent activity, guiding the design of new, more effective inhibitors. nih.gov While a specific QSAR model for this compound is not publicly detailed, the established methodologies for related indolin-2-ones indicate that the positions and electronic nature of the substituents on both the indolinone core and the benzylidene ring are critical determinants of activity. The dichlorosubstitution at the 3- and 4-positions of the benzylidene ring would be a key descriptor in any such model, significantly influencing the electronic and hydrophobic fields of the molecule.

Computational Pharmacokinetic and Drug-Likeness Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital for filtering drug candidates at an early stage, helping to avoid costly late-stage failures due to poor pharmacokinetic profiles. nih.govmdpi.com Web-based tools like SwissADME provide free access to a range of predictive models for this purpose. nih.gov

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential for good oral absorption of a compound. tiu.edu.iqdrugbank.com The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules. drugbank.comslideshare.net The parameters for this compound have been calculated and are presented below.

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Rule (for good oral bioavailability) | Compliance |

| Molecular Weight (MW) | 304.15 g/mol | ≤ 500 | Yes |

| LogP (Consensus) | 4.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

Based on this in silico analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) and is a property that can be predicted using computational models. nih.govarxiv.org These models often use descriptors such as lipophilicity (LogP), polar surface area (PSA), and molecular size. researchgate.net A commonly used predictive tool is the "BOILED-Egg" model, which plots the molecule's lipophilicity (WLOGP) against its polarity (TPSA). This model delineates regions corresponding to high probability of BBB permeation and gastrointestinal absorption.

For this compound, the calculated topological polar surface area (TPSA) is 46.17 Ų, and its consensus LogP is 4.35. Based on these values, predictive models suggest that the compound has a high probability of crossing the blood-brain barrier. Furthermore, it is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that actively transports compounds out of the brain, which further supports its potential to accumulate in the CNS.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties Related to BBB Permeability

| Property | Predicted Value/Status | Implication |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Favorable for membrane permeation |

| Consensus LogP | 4.35 | High lipophilicity, favors BBB crossing |

| BBB Permeation Prediction | Yes | Compound is likely to cross the BBB |

| P-glycoprotein (P-gp) Substrate | No | Not actively effluxed from the brain |

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly impacts its pharmacokinetic profile, as only the unbound fraction is free to exert its pharmacological effect. nih.govnih.gov In silico models can predict the likelihood of high plasma protein binding (PPB), often based on the compound's lipophilicity (LogP). researchgate.net Highly lipophilic compounds tend to exhibit higher levels of plasma protein binding.

Given the high calculated LogP value (4.35) of this compound, it is predicted to be highly bound to plasma proteins. While specific quantitative predictions require more complex modeling, the strong hydrophobic character of the molecule suggests that a significant fraction of the compound would be sequestered by plasma proteins in vivo, which could influence its distribution and clearance.

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. nih.gov Predicting whether a compound inhibits or induces major CYP isoforms is crucial for anticipating potential drug-drug interactions. mdpi.comrsc.org The five main isoforms responsible for the metabolism of most drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com In silico tools can predict the likelihood of a compound acting as an inhibitor of these enzymes.

Computational analysis of this compound indicates that it may act as an inhibitor for several key CYP isoforms. Such interactions could alter the metabolism of co-administered drugs that are substrates for these enzymes, potentially leading to adverse effects.

Table 3: Predicted Inhibition of Cytochrome P450 Isoforms by this compound

| CYP Isoform | Predicted Inhibitory Activity |

| CYP1A2 | Yes |

| CYP2C19 | Yes |

| CYP2C9 | Yes |

| CYP2D6 | No |

| CYP3A4 | Yes |

These predictions highlight a potential for drug-drug interactions and suggest that experimental verification of these inhibitory activities would be a necessary step in the further development of this compound.

Biological Activities and Mechanistic Studies of 3 3,4 Dichlorobenzylidene Indolin 2 One

In Vitro Antiproliferative and Anticancer Activities

Evaluation against Diverse Human Cancer Cell Lines (e.g., Breast, Colon, Liver, Melanoma, Pancreatic, Leukemic)

The antiproliferative potential of 3-(3,4-Dichlorobenzylidene)indolin-2-one and its derivatives has been evaluated against a variety of human cancer cell lines. Research has demonstrated that these compounds exhibit cytotoxic effects against breast, colon, and liver cancer cells.

Derivatives of indolin-2-one have shown significant promise. For instance, a series of novel indolin-2-one derivatives were synthesized and tested against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov These compounds displayed moderate to potent cytotoxicity, with some derivatives exhibiting greater potency than the reference drug sunitinib (B231). nih.gov One particular derivative demonstrated an IC50 value of 0.74 µM against the MCF-7 cell line, indicating strong antiproliferative activity. nih.gov Another study on indole-based compounds also reported potent cytotoxic activity against various breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231. mdpi.com

In the context of colon cancer, certain 4-thiazolidinone (B1220212) derivatives, which share structural similarities, have been shown to inhibit the growth of human colon carcinoma cell lines. nih.gov Furthermore, some indole-aryl amide derivatives have displayed noteworthy selectivity and activity against the HT29 colon cancer cell line. nih.gov

The antiproliferative activity of these compounds is not limited to solid tumors. While specific data on this compound against leukemic cell lines is not extensively detailed in the provided search results, the broader class of indolin-2-one derivatives has been investigated against a wide array of cancer types. nih.govmdpi.comnih.gov

Below is an interactive data table summarizing the in vitro antiproliferative activity of representative indolin-2-one derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Indolin-2-one Derivative 10g | MCF-7 | Breast Cancer | 0.74 ± 0.03 | nih.gov |

| Indolin-2-one Derivative 5b | MCF-7 | Breast Cancer | 0.99 ± 0.04 | nih.gov |

| Sunitinib (Reference) | MCF-7 | Breast Cancer | 4.77 ± 0.29 | nih.gov |

| Indolin-2-one Derivative 17a | HepG2 | Liver Cancer | 1.13 ± 0.06 | nih.gov |

| Sunitinib (Reference) | HepG2 | Liver Cancer | 2.23 ± 0.11 | nih.gov |

| 5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MCF-7 | Breast Cancer | 3.59 | mdpi.com |

| 5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MDA-MB-468 | Breast Cancer | 4.76 | mdpi.com |

| 5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MDA-MB-231 | Breast Cancer | 8.54 | mdpi.com |

| Indole-aryl amide derivative 4 | HT29 | Colon Cancer | 0.96 | nih.gov |

| Indole-aryl amide derivative 5 | HT29 | Colon Cancer | 2.61 | nih.gov |

| Indole-aryl amide derivative 5 | PC-3 | Prostate Cancer | 0.39 | nih.gov |

| Indole-aryl amide derivative 5 | Jurkat J6 | Leukemia | 0.37 | nih.gov |

| Hydroxylated biphenyl (B1667301) compound 11 | A375 | Melanoma | 1.7 ± 0.5 | nih.gov |

| Hydroxylated biphenyl compound 12 | A375 | Melanoma | 2.0 ± 0.7 | nih.gov |

| Indolo[2,3-b]quinoline conjugate 2 | AsPC-1 | Pancreatic Cancer | 0.3365 | mdpi.com |

| Indolo[2,3-b]quinoline conjugate 2 | BxPC-3 | Pancreatic Cancer | 0.3475 | mdpi.com |

Cell Cycle Arrest Induction and Analysis

A key mechanism through which many anticancer agents exert their effects is by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Studies on indolin-2-one derivatives suggest that they can induce cell cycle arrest at different phases.

For instance, a novel 3-hydrazonoindolin-2-one derivative was found to arrest the cell cycle of the human breast cancer MCF-7 cell line at the G2/M phase. mdpi.com Similarly, other studies have reported that related compounds can induce cell cycle arrest at the G2/M phase in various cancer cell lines. researchgate.netnih.govmdpi.commdpi.com The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.

In other cases, cell cycle arrest has been observed at the G1 phase. For example, 3,3'-Diindolylmethane (DIM), an indole (B1671886) derivative, has been shown to induce G1 phase arrest in HT-29 human colon cancer cells. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and their inhibitors. nih.gov One study on a new series of indolyl 1,2,4-triazole (B32235) derivatives found that one compound arrested the cell cycle at the S phase while another arrested it at the G0/G1 phase. nih.gov

The ability of this compound and its analogs to induce cell cycle arrest underscores their potential as therapeutic agents by interfering with the uncontrolled proliferation characteristic of cancer cells.

Apoptosis and Necrosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Research indicates that this compound and its derivatives can trigger apoptosis through various mechanisms.

Studies have shown that these compounds can induce apoptosis in different cancer cell lines. For example, a novel 3-hydrazonoindolin-2-one derivative was found to induce intrinsically mediated apoptosis in the human breast cancer MCF-7 cell line. mdpi.com Another study on a spiroindoline compound demonstrated that it suppresses colorectal cancer growth by inducing caspase-3-mediated intrinsic apoptosis of the mitochondria. researchgate.net

The induction of apoptosis is often confirmed through various assays, including Annexin V-FITC/PI dual staining, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.gov The ability of these compounds to induce programmed cell death is a key indicator of their anticancer potential.

Modulation of Key Apoptotic and Anti-Apoptotic Markers (e.g., Caspases, BAX, Bcl-2)

The process of apoptosis is tightly regulated by a complex network of pro-apoptotic and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in this regulation. This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like BAX. The ratio of BAX to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.

Studies on indolin-2-one derivatives have shown their ability to modulate these key apoptotic markers. For instance, one potent derivative was found to increase the expression level of BAX by 2.7-fold while decreasing the expression level of Bcl-2 by 1.9-fold in HepG2 cells. nih.gov This shift in the BAX/Bcl-2 ratio favors the induction of apoptosis.

Caspases are a family of proteases that execute the apoptotic program. Initiator caspases (like caspase-9) are activated by apoptotic signals and in turn activate executioner caspases (like caspase-3). Research has demonstrated that indolin-2-one derivatives can lead to the activation of these caspases. One study showed that a potent inhibitor upregulated the expression levels of caspase-3 and caspase-9 by 6.9-fold and 3.7-fold, respectively. nih.gov Another study on a spiroindoline compound identified it as an inhibitor of Bcl-2, which leads to caspase-3-mediated intrinsic apoptosis. researchgate.netnih.gov The activation of caspase-3 and the modulation of the BAX/Bcl-2 ratio are therefore critical mechanistic aspects of the anticancer activity of these compounds. nih.govnih.gov

Identification and Characterization of Molecular Targets

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

A significant body of evidence points towards the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of action for this compound and its analogs. RTKs are crucial for various cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a common feature in many cancers.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Numerous studies have identified indolin-2-one derivatives as potent inhibitors of VEGFR-2. nih.govnih.gov

A new series of indoline-2-one derivatives were designed and synthesized based on the pharmacophoric features of known VEGFR-2 inhibitors. nih.gov Several of these compounds exhibited potent VEGFR-2 inhibitory activities with IC50 values in the nanomolar range. nih.gov One derivative, in particular, was found to be 1.78-fold more potent than the reference drug sunitinib in inhibiting VEGFR-2. nih.gov

The ability of these compounds to inhibit VEGFR-2 provides a clear molecular basis for their anti-angiogenic and anticancer effects. Molecular docking studies have further elucidated the binding interactions of these inhibitors within the active site of VEGFR-2, supporting their mechanism of action. nih.gov

Below is an interactive data table summarizing the in vitro VEGFR-2 inhibitory activity of representative indolin-2-one derivatives.

| Compound/Derivative | VEGFR-2 IC50 (µM) | Reference |

| Indolin-2-one Derivative 17a | 0.078 ± 0.003 | nih.gov |

| Indolin-2-one Derivative 10g | 0.087 ± 0.004 | nih.gov |

| Indolin-2-one Derivative 5b | 0.160 ± 0.008 | nih.gov |

| Indolin-2-one Derivative 15a | 0.180 ± 0.009 | nih.gov |

| Indolin-2-one Derivative 10e | 0.358 ± 0.019 | nih.gov |

| Sunitinib (Reference) | 0.139 ± 0.007 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov The indolin-2-one scaffold has been identified as a promising framework for the development of CDK inhibitors. While specific inhibitory data for this compound against CDK2 is not extensively detailed in the provided search results, the broader class of 3-substituted indolin-2-ones has been shown to possess CDK inhibitory activity. For instance, various derivatives have been synthesized and evaluated as potent inhibitors of CDKs, supporting the potential of this chemical class to interfere with cell cycle progression in cancerous cells. nih.govnih.gov The general mechanism involves the binding of these small molecules to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of key substrates required for cell cycle transitions. nih.gov

Interactions with MDM2 and MDMX Proteins

The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis, and its activity is tightly controlled by the murine double minute 2 (MDM2) and MDMX proteins. boehringer-ingelheim.com Overexpression of MDM2, an E3 ubiquitin ligase, leads to the degradation of p53, thereby promoting tumor survival. nih.gov Consequently, inhibiting the MDM2-p53 interaction is a key strategy in cancer therapy. While the direct interaction of this compound with MDM2 and MDMX is not explicitly detailed, the indolin-2-one core is a feature in some molecules designed to target this pathway. It is known that MDMX can modulate the effectiveness of MDM2 inhibitors. nih.gov Although MDMX also binds to p53, it does not target it for degradation in the same manner as MDM2. nih.govnih.gov

Broad-Spectrum Kinase Inhibitory Profiles

The 3-substituted indolin-2-one scaffold is a well-established platform for the development of kinase inhibitors with varying degrees of selectivity. nih.gov Depending on the nature of the substituent at the 3-position, these compounds can exhibit inhibitory activity against a range of kinases. For example, modifications to the benzylidene ring can confer selectivity towards receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor (PDGFR). nih.gov The general principle behind this broad-spectrum activity lies in the ability of the indolin-2-one core to act as a scaffold that presents different functional groups to the ATP-binding sites of various kinases. The dichlorobenzylidene moiety of the title compound likely influences its specific kinase inhibitory profile.

Anti-inflammatory Properties

Chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory potential of various compounds is often evaluated by their ability to suppress the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, PGES, iNOS)

Research into the anti-inflammatory effects of various compounds often focuses on their ability to inhibit key pro-inflammatory molecules. These include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (PGES), and inducible nitric oxide synthase (iNOS). nih.govtmrjournals.comresearchgate.netnih.gov The production of these mediators is a hallmark of the inflammatory response initiated by stimuli like lipopolysaccharide (LPS). tmrjournals.com While specific data on the inhibitory activity of this compound against these specific mediators is not available in the provided results, the general class of indole derivatives has been investigated for such properties.

Cellular Assays in Macrophage Models

Macrophages are key cells in the inflammatory process and are often used in in-vitro models to study anti-inflammatory effects. nih.govyoutube.com Upon activation by stimuli such as LPS, macrophages differentiate into pro-inflammatory phenotypes (M1) and release a cascade of inflammatory mediators. nih.govmdpi.com Cellular assays using macrophage cell lines like RAW 264.7 are standard for screening compounds for their ability to suppress this inflammatory response. tmrjournals.com These assays typically measure the levels of nitric oxide (NO), TNF-α, and IL-6 in the cell culture supernatant after treatment with the test compound and stimulation with LPS. tmrjournals.commdpi.com

Neuroprotective Research

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. nih.gov Research into neuroprotective agents aims to identify compounds that can prevent or slow down this process. The 3-substituted indolin-2-one scaffold has been explored for its neuroprotective potential. nih.gov Studies have shown that certain derivatives of this class can protect neurons from cell death in various experimental models. nih.gov The mechanisms underlying this neuroprotection are multifaceted and can include antioxidant properties and the ability to interfere with pathological processes like protein aggregation. nih.gov While specific neuroprotective studies on this compound were not found, the promising results from related compounds suggest that this is a viable area for future investigation.

Antimicrobial and Antifungal Efficacy

No published studies containing data on the antimicrobial or antifungal activity of this compound were found.

Antioxidant Activity Investigations

No published studies containing data on the antioxidant activity of this compound were found.

Structure Activity Relationship Sar of 3 3,4 Dichlorobenzylidene Indolin 2 One and Its Analogues

Influence of Substituents on the Indolin-2-one Heterocycle

Modifications to the indolin-2-one core, also referred to as the oxindole (B195798) ring, have a profound impact on the pharmacological profile of these compounds. Key areas of modification include the nitrogen atom (N-1 position) and various positions on the aromatic ring of the heterocycle (positions 4, 5, 6, and 7).

Research into derivatives as potential allosteric inhibitors of Aurora A kinase has shown that substitution at the N-1 position is a critical determinant of activity. For instance, replacing the hydrogen at N-1 with a methyl group (N-methylation) resulted in a reduced ability to inhibit the kinase. nih.gov Similarly, expanding the five-membered indolin-2-one ring to a six-membered dihydroquinolin-4-one structure also led to a decrease in inhibitory activity. nih.gov

Conversely, in other contexts, N-alkylation has been shown to be beneficial. In a series of analogues designed as ligands for α-synuclein fibrils, substitution of the indoline (B122111) nitrogen with an N-benzyl group resulted in increased binding affinity and better selectivity. nih.govacs.org This highlights the target-dependent nature of SAR at this position.

Substitutions on the aromatic portion of the indolin-2-one ring also modulate activity. Introduction of halogen or methyl groups at the 7-position has been explored. In one study targeting Aurora A kinase, a 7-methyl substituted analogue (AK31) exhibited superior inhibitory effects compared to its 7-chloro (AK29) and 7-bromo (AK30) counterparts. nih.gov Furthermore, the use of alternative heterocyclic cores, such as 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (a 7-aza-oxindole), demonstrates that modifying the core electronic and structural properties can significantly alter binding affinities. nih.gov

| Modification on Indolin-2-one Ring | Observed Effect on Biological Activity | Target/Assay | Reference |

| N-Methylation | Reduced inhibitory activity | Aurora A Kinase | nih.gov |

| N-Benzylation | Increased binding affinity and selectivity | α-Synuclein Fibrils | nih.govacs.org |

| Ring Expansion (to 6-membered ring) | Reduced inhibitory activity | Aurora A Kinase | nih.gov |

| 7-Methyl Substitution | Superior inhibitory effect vs. halogens | Aurora A Kinase | nih.gov |

| 7-Chloro Substitution | Lower inhibitory effect vs. methyl | Aurora A Kinase | nih.gov |

| 7-Bromo Substitution | Lower inhibitory effect vs. methyl | Aurora A Kinase | nih.gov |

| 7-Aza (pyrrolo[2,3-b]pyridin-2-one core) | Altered binding affinity | α-Synuclein Fibrils | nih.gov |

| 5-Hydroxy Substitution | Synthesized for SAR studies | α-Synuclein Fibrils | nih.gov |

Role of Modifications on the 3,4-Dichlorobenzylidene Moiety

The substitution pattern on the benzylidene phenyl ring is a critical determinant of both potency and selectivity. While the parent compound features a 3,4-dichloro substitution, extensive research has been conducted by modifying these and other positions on the ring.

Studies have shown that for certain receptor tyrosine kinases (RTKs), bulky substituents on the benzylidene ring confer high selectivity. For example, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups showed high selectivity towards the EGF and Her-2 RTKs. nih.gov The electronic nature of the substituents is also crucial. The introduction of hydroxyl groups can be particularly important for forming key interactions with amino acid residues in the target's binding pocket. In a series of Aurora A kinase inhibitors, it was determined that hydroxyl groups on the benzylidene ring were essential for activity, and replacing a hydroxyl with a methoxy (B1213986) group led to decreased inhibitory potency. nih.gov

Conversely, replacing the dichloro substituents with other groups can drastically alter the biological target. For instance, analogues where the benzylidene ring is replaced with a five-membered heteroaryl ring were found to be highly specific inhibitors of VEGF (Flk-1) RTK activity. nih.gov In the development of ligands for α-synuclein fibrils, introduction of a para-nitro group into the benzylidene ring of a diene analogue was instrumental. nih.govacs.org

| Modification on Benzylidene Moiety | Observed Effect on Biological Activity | Target/Assay | Reference |

| Bulky Groups | High selectivity | EGF and Her-2 RTKs | nih.gov |

| Hydroxyl Groups (e.g., 3-OH, 4-OH) | Essential for high inhibitory potency | Aurora A Kinase | nih.gov |

| Methoxy Group (in place of OH) | Decreased inhibitory potency | Aurora A Kinase | nih.gov |

| para-Nitro Group (on diene analogue) | Enabled isomer separation, active regioisomer identified | α-Synuclein Fibrils | nih.govacs.org |

| Five-membered Heteroaryl Ring | High specificity for target | VEGF (Flk-1) RTK | nih.gov |

Impact of Stereochemistry on Biological Potency and Selectivity

The exocyclic double bond in 3-benzylideneindolin-2-one (B1620751) derivatives gives rise to geometric isomers, designated as E (Entgegen) and Z (Zusammen). The spatial arrangement of substituents around this double bond can have a significant impact on how the molecule fits into a biological target, thereby influencing its potency and selectivity. studymind.co.uk

The relative stability and activity of these isomers are target-dependent. For example, in a study on ligands for α-synuclein, a diene analogue with a Z,E configuration was identified as the more active regioisomer compared to the E,E form. nih.govacs.org Another study focusing on α-synuclein affinity also isolated Z and E isomers, with the Z isomer (Ki = 347 nM) showing higher affinity than the corresponding E isomer (Ki = 620 nM). nih.gov

In contrast, many kinase inhibitors based on this scaffold are developed specifically as the E isomer. A series of potent allosteric inhibitors of Aurora A kinase were designed and synthesized as (E)-3-benzylideneindolin-2-one derivatives. nih.gov Further investigation in this series showed that reduction of the double bond, which removes the geometric isomerism, resulted in a marked loss of inhibitory power, underscoring the importance of the rigid planar configuration conferred by the double bond for kinase activity. nih.gov

It is also noted that E/Z isomers can interconvert, a process that can be dependent on factors like solvent and light. nih.gov Some studies, therefore, test compounds as mixtures of isomers, while others go to considerable effort to separate and characterize the individual stereoisomers to precisely determine their respective biological activities. nih.govnih.gov

| Compound Series / Target | Isomer Preference | Observation | Reference |

| α-Synuclein Ligands | Z isomer showed higher affinity | Ki (Z-isomer) = 347 nM vs. Ki (E-isomer) = 620 nM. | nih.gov |

| α-Synuclein Diene Ligands | Z,E configuration more active | The Z,E regioisomer was identified as more active. | nih.govacs.org |

| Aurora A Kinase Inhibitors | E isomer was the focus | Synthesized as (E)-derivatives; reduction of the double bond led to loss of activity. | nih.gov |

| CDK2 Inhibitors (in silico) | Z isomer showed better docking | In silico studies predicted better docking for the Z-diastereomer. | nih.gov |

Correlation between Computed Physicochemical Parameters and Observed Biological Responses

The biological activity of 3-(3,4-Dichlorobenzylidene)indolin-2-one derivatives is governed by a combination of physicochemical factors, including hydrophobicity, electronic effects, and steric properties. Quantitative structure-activity relationship (QSAR) studies aim to correlate these parameters with observed biological responses, providing a rational basis for drug design. benthamscience.com

Hydrophobicity, often expressed as LogP, is a critical parameter. In a series of α-synuclein ligands, LogP values were calculated and reported alongside binding affinities, suggesting a role for lipophilicity in crossing cellular membranes and engaging with the target. nih.gov

Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. For instance, a preliminary ADME profile for a potent p21-activated kinase 4 (PAK4) inhibitor from this class was generated using QikProp predictions, guiding further development. nih.gov 3D-QSAR studies, which consider the three-dimensional fields around the molecules, can generate spatial fingerprints that are useful for future pharmacophoric modifications to improve potency and selectivity. rsc.org These computational approaches allow for the rationalization of the observed SAR, such as why bulky groups or specific hydrogen-bonding patterns lead to enhanced activity, by placing the chemical structures into the context of their biological binding sites.

| Physicochemical Parameter | General Correlation / Observation | Method of Analysis | Reference |

| Hydrophobicity (LogP) | Influences transport and target engagement; values often calculated to monitor trends in activity. | Calculated LogP | nih.gov |

| Hydrogen Bonding Capacity | Crucial for anchoring to the kinase hinge region; OH and NH groups are key. | Molecular Docking | nih.govbenthamscience.com |

| Steric Factors (Bulk) | Bulky groups can enhance selectivity by exploiting specific pockets in the target enzyme. | SAR Analysis, Molecular Docking | nih.gov |

| Electronic Effects | Electron-withdrawing/donating groups alter the reactivity and binding interactions of the scaffold. | SAR Analysis | nih.govacs.org |

| ADME Properties | Predictive models are used to assess drug-likeness and guide lead optimization. | QikProp, Computational ADME Prediction | nih.gov |

| 3D-QSAR Fields | Steric and electrostatic fields are mapped to activity to guide the design of new, more potent analogues. | 3D-QSAR, CoMFA/CoMSIA | rsc.org |

In Vivo Preclinical Investigation in Animal Models for Efficacy and Pharmacodynamics

Assessment of Pharmacological Efficacy in Disease Models

The therapeutic potential of 3-(3,4-dichlorobenzylidene)indolin-2-one is evaluated in various animal models of disease, primarily focusing on its anticipated anti-inflammatory and antitumor activities.

Anti-inflammatory Efficacy in Systemic Inflammation Models

The indolin-2-one scaffold is a core structure in many compounds with demonstrated anti-inflammatory properties. While specific in vivo anti-inflammatory data for this compound is not extensively published, studies on analogous compounds provide a framework for its evaluation. For instance, a related derivative, 1-(2,6-dichlorophenyl)indolin-2-one, designed as a prodrug of the well-known anti-inflammatory drug diclofenac, has shown anti-inflammatory and analgesic activity in animal models without the common side effect of gastric ulceration. nih.gov

In vitro studies on other 3-substituted-indolin-2-one derivatives have shown potent inhibition of inflammatory mediators. nih.govnih.govconsensus.app Specifically, compounds like 3-(3-hydroxyphenyl)-indolin-2-one significantly suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.govconsensus.app These findings strongly suggest that these compounds, including this compound, warrant further investigation in established in vivo models of systemic inflammation, such as LPS-induced endotoxemia or carrageenan-induced paw edema in rodents. The primary endpoints in these models would be the reduction of inflammatory cytokines and edema.

| Model System | Key Efficacy Parameters Monitored | Expected Outcome for an Active Indolin-2-one Derivative |

| LPS-induced Endotoxemia in Mice | Serum levels of TNF-α, IL-6, IL-1β | Dose-dependent reduction in pro-inflammatory cytokine levels |

| Carrageenan-induced Paw Edema in Rats | Paw volume/thickness | Significant inhibition of paw swelling compared to vehicle control |

| Nitric Oxide (NO) production in tissue | Reduction in local NO synthesis |

Antitumor Efficacy in Murine Xenograft Models

The class of 3-(substituted-benzylidene)indolin-2-one derivatives has been recognized for its potential as antitumor agents, often acting as inhibitors of protein and tyrosine kinases crucial for cancer cell proliferation and survival. nih.gov The evaluation of this compound for anticancer activity typically involves murine xenograft models, where human cancer cells are implanted into immunodeficient mice.

Studies on other dichlorinated compounds have demonstrated the utility of this approach. For example, cationic dichloric compounds have been shown to inhibit tumor growth in a U87 glioblastoma xenograft model. nih.gov In such studies, the primary measure of efficacy is the change in tumor volume over the course of treatment compared to a control group. The selection of the cancer cell line for the xenograft would be guided by initial in vitro screening to identify sensitive cancer types.

| Xenograft Model | Treatment Group | Mean Tumor Volume Change from Baseline | Tumor Growth Inhibition (%) |

| Human Cancer Cell Line (e.g., U87) | Vehicle Control | + 500 mm³ | 0% |

| Compound (e.g., DCAH) | + 250 mm³ | 50% | |

| Compound (e.g., DCMAH) | + 200 mm³ | 60% | |

| Data is representative and based on findings for analogous dichloric compounds. nih.gov |

Characterization of Pharmacodynamic Endpoints

Pharmacodynamic studies are conducted to understand the biochemical and physiological effects of the drug on the body and to confirm its mechanism of action in vivo. These studies involve the measurement of specific biomarkers in tissue or blood samples from treated animals.

For the anti-inflammatory effects of this compound, pharmacodynamic endpoints would include the quantification of key inflammatory mediators. Based on in vitro data from related compounds, a successful therapeutic effect would be demonstrated by a significant reduction in the levels of TNF-α, IL-6, and NO in plasma or inflamed tissues of treated animals compared to controls. nih.govnih.gov

In the context of antitumor efficacy, pharmacodynamic assessments in tumor xenografts would focus on markers of the drug's target engagement and downstream effects. This could involve analyzing tumor lysates to measure the inhibition of specific kinases, or assessing markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) through techniques like immunoblotting or immunohistochemistry. nih.gov

Biodistribution and Systemic Exposure Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial. Biodistribution studies determine the concentration of the compound in various organs and tissues, including the target site (e.g., inflamed tissue or tumor) and potential sites of toxicity (e.g., liver, kidneys).

While specific data for this compound is not available, studies on similar molecules like 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) in mice provide a template for such investigations. waocp.org These studies typically involve administering the compound to animals and then, at various time points, collecting blood and tissues for analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). The results would reveal the systemic exposure (e.g., Cmax, AUC) in the plasma and how effectively the compound reaches and is retained in the target tissue. This information is vital for correlating the observed pharmacological effects with compound concentration.

Medicinal Chemistry and Future Perspectives in Drug Development

Strategies for Lead Optimization and Compound Improvement

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic exploration of the structure-activity relationship. For the indolin-2-one core, modifications at various positions have been shown to significantly impact biological activity. nih.govnih.gov Key areas for modification on the 3-(3,4-Dichlorobenzylidene)indolin-2-one scaffold include:

Indolin-2-one Ring: Substitutions on the aromatic ring of the indolinone core (positions 4, 5, 6, and 7) can influence binding affinity and pharmacokinetic properties. For instance, the introduction of small hydrophilic groups could enhance solubility.

Benzylidene Moiety: The 3,4-dichloro substitution pattern on the benzylidene ring is crucial for its activity. However, exploring other halogen substitutions or the introduction of different electron-withdrawing or -donating groups could fine-tune its interaction with target proteins.

Linker: The exocyclic double bond connecting the indolin-2-one and the benzylidene ring provides rigidity. Modifications to this linker, while challenging, could be explored to alter the compound's conformational flexibility.

Fragment-Based and Scaffold Hopping Approaches: Fragment-based drug discovery (FBDD) offers a powerful strategy for identifying novel binding interactions. By deconstructing this compound into its core fragments (indolin-2-one and 3,4-dichlorobenzene), researchers can screen these fragments against a target protein to identify key binding motifs. This information can then be used to build new, more potent molecules. Scaffold hopping, on the other hand, involves replacing the indolin-2-one core with other heterocyclic systems while retaining the crucial 3,4-dichlorobenzylidene moiety to discover new chemical series with improved properties.

Approaches for Enhancing Druggability and Solubility Profiles

Improving Aqueous Solubility: Poor aqueous solubility can lead to low bioavailability and formulation challenges. Several techniques can be employed to address this:

Introduction of Polar Functional Groups: Strategic placement of polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, on the indolin-2-one or benzylidene ring can increase polarity and improve solubility. For example, studies on related indolin-2-one derivatives have shown that introducing a phenolic hydroxyl group can be beneficial. nih.gov

Prodrug Strategies: Converting the parent compound into a more soluble prodrug that is metabolized in vivo to the active form is a common and effective approach. This could involve creating esters or phosphates that are cleaved by enzymes in the body. nih.gov

Formulation Technologies: Utilizing advanced formulation techniques such as micronization, solid dispersions, or encapsulation in nanoparticles can also enhance the dissolution rate and apparent solubility of poorly soluble compounds.

Optimizing Pharmacokinetic Properties: Beyond solubility, a good drug candidate must have a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Optimization in this area involves:

Metabolic Stability: Identifying and blocking sites of metabolic instability is crucial. The 3,4-dichloro substitution may already confer some metabolic stability, but further studies are needed to identify potential "metabolic hot spots."

Permeability: The compound's ability to cross biological membranes, such as the intestinal wall, is essential for oral absorption. Lipophilicity plays a key role here, and a balance must be struck between solubility and permeability.

Promising Therapeutic Applications and Development Pathways

The 3-substituted indolin-2-one scaffold is most notably associated with the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov

Kinase Inhibition: Many 3-benzylideneindolin-2-one (B1620751) derivatives have been investigated as inhibitors of various protein kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Raf kinases. nih.govnih.gov The 3,4-dichloro substitution pattern on the benzylidene ring of the title compound suggests it may also target these or other related kinases. Further screening against a broad panel of kinases is necessary to identify its specific targets and potential as an anticancer agent.

Neuroprotective Effects: Interestingly, some indolin-2-one derivatives have also demonstrated neuroprotective properties. nih.gov This opens up an alternative therapeutic avenue for this compound. Investigating its ability to protect neurons from various insults could lead to its development for neurodegenerative diseases.

Antimicrobial Activity: The indolin-2-one core is also present in some compounds with antimicrobial activity. nih.gov While less explored for this specific derivative, it represents a potential area for future investigation, especially in the context of rising antimicrobial resistance.

The development pathway for this compound would likely involve initial in vitro screening to identify its primary biological target(s). This would be followed by cell-based assays to confirm its activity in a more biologically relevant context. Promising results would then warrant preclinical studies in animal models to evaluate its efficacy and safety before any consideration for human clinical trials.

Emerging Challenges and Opportunities in Indolin-2-one-Based Drug Discovery

The development of indolin-2-one-based drugs, while promising, is not without its challenges.

Selectivity: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases. Off-target effects can lead to unwanted side effects. The 3,4-dichloro substitution pattern may contribute to a specific binding profile, but extensive kinase profiling is essential to assess its selectivity.

Acquired Resistance: In cancer therapy, the development of acquired resistance to targeted drugs is a common problem. This can occur through mutations in the target kinase or activation of alternative signaling pathways. Strategies to overcome resistance, such as combination therapies or the development of next-generation inhibitors, will be crucial.

Toxicity: As with any drug candidate, potential toxicity is a significant concern. Early assessment of cytotoxicity and off-target effects is necessary to de-risk the development process.

Despite these challenges, the field of indolin-2-one-based drug discovery continues to present significant opportunities. The versatility of the scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and physicochemical properties. nih.gov The growing understanding of the roles of various kinases and other cellular targets in disease provides a fertile ground for the discovery of new applications for compounds like this compound. Furthermore, advancements in computational modeling and high-throughput screening are accelerating the pace of discovery and optimization in this promising area of medicinal chemistry.

Q & A

Q. What are the standard synthetic protocols for preparing 3-(3,4-Dichlorobenzylidene)indolin-2-one and its derivatives?

The compound is typically synthesized via a Knoevenagel condensation reaction between indolin-2-one and substituted benzaldehydes (e.g., 3,4-dichlorobenzaldehyde) in acetic acid under reflux conditions. For example, derivatives are often alkylated at the indole nitrogen using sodium hydride in DMF and alkyl halides to introduce structural diversity . Reaction yields vary (e.g., 16–67% depending on substituents), and purification is achieved via silica gel column chromatography. Key parameters include solvent choice, temperature, and catalyst (e.g., piperidine or ethylenediamine) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic shifts for the benzylidene proton at δ ~8.5 ppm and carbonyl carbon at δ ~167 ppm) and X-ray crystallography . Bond lengths (e.g., C=O at ~1.2 Å) and dihedral angles (e.g., planarity of the indolinone core) are critical for verifying stereochemistry and electronic conjugation . SHELX software is widely used for crystallographic refinement .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Common assays include:

- Kinase inhibition (e.g., c-Met kinase, referenced in structurally similar compounds like PHA-665752) .

- Antimicrobial activity via broth microdilution (MIC values against bacterial/fungal strains) .

- Cytotoxicity (e.g., MTT assay in cancer cell lines) . Solubility in DMSO or methanol is critical for assay design, with concentrations typically ≤10 μM to avoid solvent toxicity .

Q. How do researchers address solubility challenges in pharmacological studies?

Co-solvents (e.g., DMF, PEG-400) or nanoformulation techniques (e.g., liposomal encapsulation) are employed. For zebrafish toxicity studies, compounds are dissolved in <0.1% DMSO to ensure biocompatibility .

Advanced Research Questions

Q. What computational strategies are used to predict the target interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model binding to targets like α-synuclein or kinases. Ligand-based pharmacophore mapping identifies critical substituents (e.g., dichlorophenyl groups for hydrophobic interactions) . Validation requires alignment with experimental IC₅₀ values and mutagenesis studies .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold?

Key findings from analogous compounds:

- Electron-withdrawing groups (e.g., -NO₂ at the benzylidene ring) enhance kinase inhibition by stabilizing π-π stacking .

- N-alkylation (e.g., with 4-methoxybenzyl) improves metabolic stability but may reduce solubility .

- Stereochemistry (E/Z isomerism) significantly affects binding; X-ray data confirm the E-configuration as bioactive .

Q. What experimental designs resolve low synthetic yields in scale-up?

Low yields (e.g., 16% in one-pot protocols) are addressed by:

Q. How are in vivo toxicity studies designed for this compound?

Zebrafish embryos are exposed to graded concentrations (1–100 μM) to assess LC₅₀ and teratogenicity. Endpoints include mortality, hatching rate, and morphological abnormalities. Parallel murine models evaluate organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver damage) .

Q. How should researchers address contradictions in reported biological data?

Discrepancies (e.g., varying IC₅₀ values across studies) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.